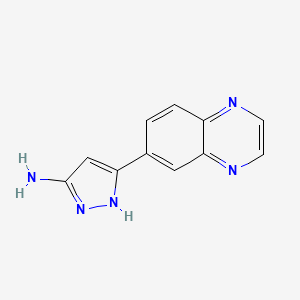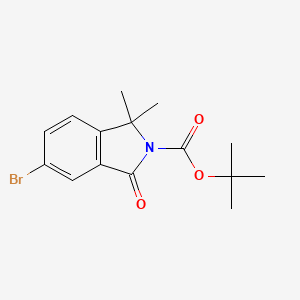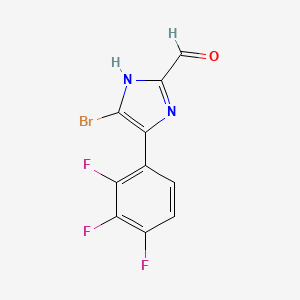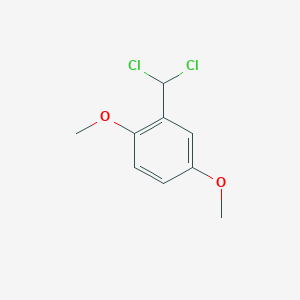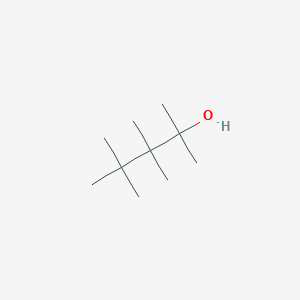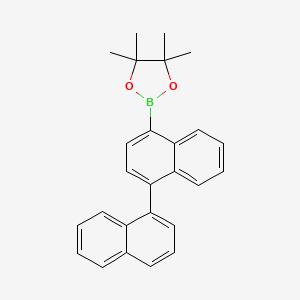
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring with two naphthyl groups, making it a potentially useful reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester precursor with a naphthyl-containing reagent. Common reagents include naphthyl halides or naphthylboronic acids. The reaction is often carried out in the presence of a palladium catalyst under inert conditions.
Industrial Production Methods
Industrial production methods for boronic esters generally involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and purification methods are optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to boranes.
Substitution: Boronic esters are key intermediates in Suzuki-Miyaura cross-coupling reactions, where they react with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry
Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases and other enzymes with active site serine residues.
Medicine
Industry
Boronic esters are used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action for boronic esters in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl or vinyl group to the halide. In enzyme inhibition, boronic esters form covalent bonds with active site residues, blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- Naphthylboronic acid
Uniqueness
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane is unique due to its dual naphthyl groups, which may provide enhanced reactivity and selectivity in certain chemical reactions compared to simpler boronic esters.
Properties
Molecular Formula |
C26H25BO2 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-naphthalen-1-ylnaphthalen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C26H25BO2/c1-25(2)26(3,4)29-27(28-25)24-17-16-22(21-13-7-8-14-23(21)24)20-15-9-11-18-10-5-6-12-19(18)20/h5-17H,1-4H3 |
InChI Key |
JFFQQAXWDQJQCX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


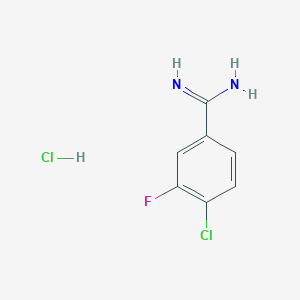
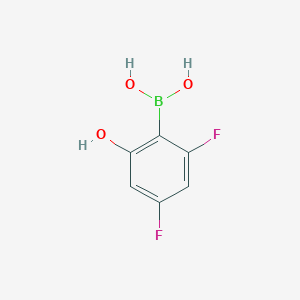
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)

![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)
